Ethyl 2-benzyl-3-oxo-3-phenylpropanoate
Description
Ethyl 2-benzyl-3-oxo-3-phenylpropanoate (CAS: 56409-75-7, C₁₈H₁₈O₃, MW: 282.33 g/mol) is a β-keto ester featuring a benzyl group at the α-position and a phenyl group at the γ-keto position. It is a versatile intermediate in organic synthesis, particularly in the preparation of heterocycles and pharmaceuticals.
Properties
CAS No. |
56409-75-7 |
|---|---|
Molecular Formula |
C18H18O3 |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
ethyl 2-benzyl-3-oxo-3-phenylpropanoate |
InChI |
InChI=1S/C18H18O3/c1-2-21-18(20)16(13-14-9-5-3-6-10-14)17(19)15-11-7-4-8-12-15/h3-12,16H,2,13H2,1H3 |
InChI Key |
KSTSKHKQRFGSJH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Other CAS No. |
56409-75-7 |
Origin of Product |
United States |
Comparison with Similar Compounds
Physical Properties :
Comparison with Structural Analogs
Substitution at the γ-Keto Position
Key Observations :
- Thienyl substitution (8i) introduces sulfur, affecting aromaticity and electronic properties. The yield (71%) is comparable to the parent compound.
- Nitro-substituted analogs (e.g., 3b) are less common in synthesis due to steric and electronic challenges but offer enhanced reactivity for electrophilic substitutions.
Substitution at the α-Benzyl Position
Key Observations :
Derivatives with Modified Ester Groups
Key Observations :
- Methyl esters (e.g., methyl 3-oxo-2-phenylpropanoate) are less sterically hindered, facilitating faster enzymatic hydrolysis in prodrug applications.
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